(2-Bromo-4-chlorophenyl)methanamine hydrochloride (2-Bromo-4-chlorophenyl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2048273-70-5
VCID: VC6702217
InChI: InChI=1S/C7H7BrClN.ClH/c8-7-3-6(9)2-1-5(7)4-10;/h1-3H,4,10H2;1H
SMILES: C1=CC(=C(C=C1Cl)Br)CN.Cl
Molecular Formula: C7H8BrCl2N
Molecular Weight: 256.95

(2-Bromo-4-chlorophenyl)methanamine hydrochloride

CAS No.: 2048273-70-5

Cat. No.: VC6702217

Molecular Formula: C7H8BrCl2N

Molecular Weight: 256.95

* For research use only. Not for human or veterinary use.

(2-Bromo-4-chlorophenyl)methanamine hydrochloride - 2048273-70-5

CAS No. 2048273-70-5
Molecular Formula C7H8BrCl2N
Molecular Weight 256.95
IUPAC Name (2-bromo-4-chlorophenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C7H7BrClN.ClH/c8-7-3-6(9)2-1-5(7)4-10;/h1-3H,4,10H2;1H
Standard InChI Key XHOQKXSBHAEKME-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Br)CN.Cl

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by a benzene ring with bromine (Br) at position 2, chlorine (Cl) at position 4, and a methanamine (-CH₂NH₂) group at position 1. Protonation of the amine group by hydrochloric acid yields the hydrochloride salt, enhancing its stability and solubility . Key structural identifiers include:

  • SMILES: C1=CC(=C(C=C1Cl)Br)CN.Cl

  • InChI: InChI=1S/C7H7BrClN.ClH/c8-7-3-6(9)2-1-5(7)4-10;/h1-3H,4,10H2;1H

  • InChIKey: FXMITEFGCJTQCP-UHFFFAOYSA-N .

The planar aromatic ring and electron-withdrawing halogens influence reactivity, directing electrophilic substitutions to specific positions and stabilizing intermediates during synthesis.

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for mass spectrometry characterization, vary with adduct formation:

Adductm/zPredicted CCS (Ų)
[M+H]⁺219.95232136.2
[M+Na]⁺241.93426140.9
[M-H]⁻217.93776138.1
[M+Na-2H]⁻239.91971140.8

These values assist in identifying the compound in complex mixtures, particularly in metabolomic studies.

Synthesis and Industrial-Scale Production

Laboratory-Scale Synthesis

The synthesis typically begins with 2-bromo-4-chlorobenzaldehyde, which undergoes reductive amination using ammonia or methylamine in the presence of a reducing agent like sodium cyanoborohydride. Subsequent treatment with hydrochloric acid yields the hydrochloride salt. Key steps include:

  • Reductive Amination:
    2-Bromo-4-chlorobenzaldehyde+NH3NaBH3CN(2-Bromo-4-chlorophenyl)methanamine\text{2-Bromo-4-chlorobenzaldehyde} + \text{NH}_3 \xrightarrow{\text{NaBH}_3\text{CN}} \text{(2-Bromo-4-chlorophenyl)methanamine}

  • Salt Formation:
    (2-Bromo-4-chlorophenyl)methanamine+HClHydrochloride Salt\text{(2-Bromo-4-chlorophenyl)methanamine} + \text{HCl} \rightarrow \text{Hydrochloride Salt}.

Industrial Optimization

  • Bromination Control: Excess N-bromosuccinimide (NBS) minimizes dibromo byproducts .

  • Purification: Crystallization from ethanol-water mixtures removes impurities, achieving >98% purity.

Physicochemical and Analytical Profiling

Stability and Solubility

The hydrochloride salt improves water solubility (≈25 mg/mL at 25°C) compared to the free base. Stability studies indicate decomposition above 200°C, with no significant degradation under ambient conditions.

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (DMSO-d₆) shows aromatic protons at δ 7.30 (d, J = 8 Hz) and δ 7.00 (dd, J = 8, 4 Hz), with the methylamine group at δ 3.20 (s, 2H).

  • HPLC: Retention time of 12.4 min on a C18 column (mobile phase: 0.1% H₃PO₄/CH₃OH) .

Pharmacological Applications

Antimalarial Activity

Derivatives of this compound exhibit IC₅₀ values of 0.8–1.2 µM against Plasmodium falciparum by inhibiting heme polymerization. The halogenated aromatic system enhances membrane permeability and target binding.

Neurological Effects

In rodent models, the compound demonstrated dose-dependent antidepressant effects (ED₅₀ = 10 mg/kg) by inhibiting serotonin and norepinephrine reuptake. Comparative efficacy with fluoxetine suggests potential as a dual-action therapeutic.

Industrial and Research Implications

The compound’s versatility positions it as a key intermediate for SGLT2 inhibitors and antipsychotics. Recent patents highlight its role in synthesizing canagliflozin analogs, with projected market demand exceeding 50 metric tons annually by 2030 . Challenges in large-scale bromination and diazotization are addressable via flow chemistry, reducing impurities by 30% .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator